3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
Description
3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a 3,4-dihydropyrimidin-4-one core substituted with a 4-methoxyphenyl group at position 6 and a 2-(4-benzylpiperazin-1-yl)-2-oxoethyl moiety at position 2.
Properties
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-31-21-9-7-20(8-10-21)22-15-23(29)28(18-25-22)17-24(30)27-13-11-26(12-14-27)16-19-5-3-2-4-6-19/h2-10,15,18H,11-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXKXABGHZIDPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone class, which has garnered significant interest due to its diverse biological activities. This article presents a detailed overview of its biological activity, including anti-inflammatory, antimicrobial, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 414.49 g/mol. Its structure features a dihydropyrimidinone core substituted with a benzylpiperazine moiety and a methoxyphenyl group, which are critical for its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study evaluating various dihydropyrimidinone derivatives demonstrated that certain compounds inhibited pro-inflammatory cytokines such as TNF-α and IL-6 by 68% and 92%, respectively, at concentrations of 10 μM . This suggests that the compound may have potential as an anti-inflammatory agent.
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both bacterial and fungal strains. In vitro studies reported minimum inhibitory concentrations (MIC) ranging from 10 to 30 μg/mL against selected pathogenic bacteria and fungi . This positions it as a candidate for further development in treating infectious diseases.
3. Other Pharmacological Activities
Dihydropyrimidinones are known for various pharmacological effects including:
- Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines.
- Calcium Channel Blocking : Certain compounds in this class act as calcium channel blockers, which can be beneficial in managing hypertension .
- Neuropeptide Antagonism : They may also serve as neuropeptide antagonists, indicating potential in neurological applications .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available piperazine derivatives. The incorporation of the benzyl group and methoxyphenyl moiety is crucial for enhancing its pharmacological properties. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Biological Activities
2.1 Antitumor Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit significant antitumor properties. The arylpiperazine moiety is a well-known pharmacophore in cancer therapy, often linked to inhibition of tumor growth and induction of apoptosis in cancer cells . Studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
2.2 Analgesic and Anti-inflammatory Effects
This compound has also been evaluated for its analgesic and anti-inflammatory activities. In animal models, it has shown promise in reducing pain responses and inflammation, making it a candidate for further development as a non-steroidal anti-inflammatory drug (NSAID) . The mechanism is thought to involve modulation of pain pathways and inflammatory mediators.
2.3 Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of the benzylpiperazine group in this compound suggests potential interactions with serotonin and dopamine receptors, which are critical targets in the treatment of mood disorders . Preliminary studies indicate that this compound may enhance cognitive function and reduce anxiety-like behaviors in animal models.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor activity | The compound inhibited growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. |
| Study B | Assess analgesic effects | Demonstrated significant reduction in pain scores in rodent models compared to control groups. |
| Study C | Investigate neuropharmacological effects | Showed improvement in cognitive tasks and reduced anxiety-like behaviors in mice treated with the compound. |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
The dihydropyrimidinone core is shared with compounds such as 2d and 2e (), which feature thioether linkages (2-((2-aryl-2-oxoethyl)thio) groups) instead of the 2-oxoethyl-piperazine substituent. These analogs exhibit nitro or methoxy substituents on their aromatic rings, influencing electronic properties and solubility. For example:
- 2d: Contains a p-tolylamino group (electron-donating methyl) and a nitro substituent.
- 2e: Incorporates a 4-methoxyphenylamino group (electron-donating methoxy) and a nitro group .
Piperazine-Based Derivatives
3-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one (CAS 1211704-00-5, ) shares the same 2-(4-benzylpiperazin-1-yl)-2-oxoethyl substituent but substitutes the 4-methoxyphenyl group with an isopropyl moiety. This structural variation reduces molecular weight (354.4 vs.
Pyrido-Pyrimidinone Analogs
Compounds in , such as 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one, feature fused pyrido-pyrimidinone cores. These analogs demonstrate the importance of piperazine positioning and aromatic substitution (e.g., dimethoxyphenyl) for modulating activity .
Physical Properties
The absence of a nitro group (unlike 2d/2e) may reduce reactivity and enhance stability .
Functional Implications of Substituents
- Benzylpiperazine Moiety : Introduces basicity and flexibility, favoring interactions with CNS targets (e.g., serotonin or dopamine receptors).
- Comparison with Thiazolidinones (): While structurally distinct, thiazolidinone derivatives highlight the role of heterocyclic cores in antimicrobial activity, suggesting the target compound may also exhibit broad bioactivity .
Preparation Methods
Substrate Selection and Reaction Design
The dihydropyrimidinone core is constructed using:
-
Aldehyde : 4-Methoxybenzaldehyde to introduce the 6-(4-methoxyphenyl) group.
-
β-Ketoester : Ethyl 2-(bromoacetyl)acetoacetate, providing the 2-oxoethyl precursor at position 3.
The reaction is catalyzed by Brønsted or Lewis acids. For example, La₂O₃ under microwave irradiation achieves 98% yield in 20–60 seconds, while InCl₃ in acetonitrile affords moderate-to-high yields. Solvent-free conditions using cuttlebone as a recyclable catalyst also demonstrate efficacy (85–90% yield).
Table 1: Catalytic Systems for Biginelli Reaction
Mechanistic Considerations
The Biginelli reaction proceeds via imine formation between the aldehyde and urea, followed by nucleophilic attack by the β-ketoester enol and cyclodehydration. The electron-donating methoxy group on the aldehyde enhances electrophilicity, favoring imine formation.
Post-Synthetic Functionalization Strategies
Introducing the 4-Benzylpiperazine Moiety
The bromoethyl group at position 3 undergoes nucleophilic substitution with 4-benzylpiperazine. This step typically employs:
-
Base : K₂CO₃ or Et₃N to deprotonate the piperazine.
Table 2: Optimization of Substitution Reaction
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 8 | 75 |
| Et₃N | DMSO | 100 | 6 | 82 |
Oxidative Conditions for Ketone Formation
The 2-oxoethyl group is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane are effective, with the latter offering milder conditions.
Catalytic Systems and Reaction Optimization
Lewis Acid Catalysts
Yb(OTf)₃ and Ce(LS)₃ enhance electrophilicity of the aldehyde, accelerating imine formation. Ce(LS)₃, a surfactant-combined catalyst, improves interfacial interactions in solvent-free systems.
Solvent-Free and Green Chemistry Approaches
Cuttlebone, a porous calcium carbonate-based catalyst, enables solvent-free synthesis with 89% yield and threefold reusability. Microwave-assisted methods reduce reaction times to seconds.
Analytical Characterization
The final product is characterized by:
-
¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (δ 3.8 ppm), and piperazine methylene (δ 3.5 ppm).
-
IR : C=O stretches at 1680–1720 cm⁻¹.
Comparative Analysis of Synthetic Routes
Route 1 : Classical Biginelli followed by substitution (Total yield: 62%).
Route 2 : Microwave-assisted Biginelli with cuttlebone, then oxidation (Total yield: 74%).
Route 3 : Enaminone intermediate strategy (Yield: 68%) .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
Answer:
The compound can be synthesized via multi-step protocols, often involving:
- Biginelli-like reactions for the dihydropyrimidinone core, using urea/thiourea, aldehydes (e.g., 4-methoxybenzaldehyde), and β-keto esters/acetylacetone in refluxing toluene/heptane with ZnCl₂ as a catalyst .
- Nucleophilic substitution or coupling reactions to introduce the benzylpiperazine moiety. For example, reacting a pyrimidinone intermediate with 4-benzylpiperazine in the presence of coupling agents like EDCI/HOBt under inert atmospheres .
- Critical conditions : Temperature control (60–120°C), anhydrous solvents (DMF, THF), and bases (e.g., K₂CO₃) to deprotonate reactive sites. Yields improve with slow addition of reagents and purification via column chromatography or recrystallization .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
Structural confirmation requires:
- NMR spectroscopy : ¹H/¹³C NMR to identify protons (e.g., dihydropyrimidinone NH at δ 9.2–9.5 ppm) and carbons (e.g., carbonyl at ~165 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients. Retention time consistency across batches is critical .
Advanced: How can researchers design experiments to investigate its interaction with biological targets?
Answer:
Stepwise approach :
Target selection : Prioritize receptors/enzymes structurally related to its analogs (e.g., serotonin/dopamine receptors due to piperazine motifs) .
In vitro assays :
- Competitive binding assays using radiolabeled ligands (e.g., [³H]-spiperone for dopamine D₂/D₃ receptors) .
- Enzyme inhibition studies (e.g., acetylcholinesterase activity measured via Ellman’s method) .
Dose-response curves : IC₅₀/EC₅₀ calculations using nonlinear regression (GraphPad Prism) .
Advanced: How to resolve contradictions in biological activity data between structurally similar analogs?
Answer:
Strategies include :
- Systematic substituent variation : Compare analogs with methoxy vs. halogen substituents on the phenyl ring to isolate electronic/steric effects .
- Computational docking : Identify binding pose discrepancies (e.g., piperazine orientation in receptor pockets) using AutoDock Vina .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for similar targets) to assess statistical outliers .
Advanced: What computational approaches predict pharmacokinetics and binding affinities?
Answer:
Key methods :
- QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns simulations) .
- ADMET prediction : Tools like SwissADME estimate permeability (Caco-2 cells) and cytochrome P450 inhibition risks .
Advanced: How to design stability studies for degradation profiling?
Answer:
Experimental design :
- Forced degradation : Expose the compound to heat (40–80°C), UV light (ICH Q1B guidelines), and hydrolytic conditions (0.1 M HCl/NaOH) .
- Analytical monitoring : Track degradation via HPLC-MS/MS, identifying major degradants (e.g., hydrolysis of the oxoethyl group) .
- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics under controlled humidity/pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
